Acid-PEG3-SS-PEG3-Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O10S2/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBWMEFQLZTRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCSSCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Assays Based on Physical Property Changes:if Acid Peg3 Ss Peg3 Acid is Used As a Cross Linker to Form Nanoparticles or Hydrogels, Its Cleavage Leads to the Disassembly of These Structures.acs.orgthis Disassembly Can Be Monitored Using Techniques Like Dynamic Light Scattering Dls , Which Measures Changes in Particle Size. a Decrease in the Size or a Change in the Size Distribution of Nanoparticles over Time in the Presence of a Reducing Agent Like Gsh Indicates the Cleavage of the Disulfide Cross Links.acs.org
The following table provides an overview of common in vitro assay methodologies.
| Assay Method | Principle | Measurement |
| HPLC/LC-MS | Separation of reactant and product based on physicochemical properties. researchgate.netresearchgate.net | Decrease in reactant peak area and/or increase in product peak area over time. |
| Ellman's Assay | Reaction of free thiols with DTNB to produce a colored product. | Increase in absorbance at 412 nm over time. |
| SDS-PAGE Analysis | In protein contexts, cleavage of a disulfide bond changes the protein's mobility on a gel under non-reducing conditions. nih.gov | Appearance of lower molecular weight bands or a shift in mobility on the gel. |
| Dynamic Light Scattering (DLS) | Disassembly of cross-linked nanoparticles upon linker cleavage causes a change in particle size. acs.org | Decrease in hydrodynamic radius or change in size distribution over time. |
| Turbidity Assay (e.g., Insulin) | Reduction of inter-chain disulfide bonds in insulin (B600854) causes it to precipitate, increasing solution turbidity. nih.gov | Increase in light scattering or absorbance over time. |
These methods provide a robust toolkit for characterizing the stimuli-responsive behavior of the disulfide linkage in Acid-PEG3-SS-PEG3-Acid, enabling its effective application in various fields.
Strategies for Bioconjugation and Chemical Functionalization Utilizing Acid Peg3 Ss Peg3 Acid
Covalent Attachment via Carboxylic Acid Termini
The terminal carboxylic acid groups are the primary sites for covalent attachment to other molecules. These reactions typically involve activation of the carboxyl group to facilitate nucleophilic attack by moieties such as amines or hydroxyls.
A widely employed strategy for conjugating Acid-PEG3-SS-PEG3-Acid to amine-containing biomolecules is through carbodiimide (B86325) chemistry. broadpharm.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid groups, forming a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is susceptible to nucleophilic attack by primary amines, resulting in the formation of a stable amide bond. thermofisher.comrsc.org
The efficiency of this reaction can be enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. thermofisher.comthermofisher.com NHS reacts with the EDC-activated carboxyl group to form a semi-stable NHS ester, which is less prone to hydrolysis in aqueous solutions than the O-acylisourea intermediate. thermofisher.com This two-step process provides greater control and higher yields for the conjugation reaction, which is typically carried out at a pH between 7.2 and 8.5. vulcanchem.com This method is considered a "zero-length" crosslinking approach because no part of the EDC or NHS molecule is incorporated into the final product. thermofisher.comnih.gov
This technique is broadly applicable for attaching the linker to proteins (via lysine (B10760008) residues or the N-terminus), amine-modified oligonucleotides, and other molecules bearing primary amine groups. broadpharm.comvulcanchem.combroadpharm.com
Table 1: Key Reagents in Carbodiimide-Mediated Amide Bond Formation
| Reagent | Full Name | Function |
|---|---|---|
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Activates carboxylic acids to form O-acylisourea intermediates. thermofisher.com |
| NHS | N-hydroxysuccinimide | Reacts with activated acids to form more stable amine-reactive esters. thermofisher.com |
| Sulfo-NHS | N-hydroxysulfosuccinimide | Water-soluble version of NHS, used to improve reaction efficiency in aqueous solutions. thermofisher.com |
The carboxylic acid termini of this compound can also be coupled with molecules containing hydroxyl groups through esterification. This reaction forms an ester bond, which can be useful for linking to certain biomolecules or for creating prodrugs where the ester linkage can be cleaved by cellular esterases.
The formation of esters from carboxylic acids and alcohols is typically catalyzed by an acid or requires the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). axispharm.com DCC, similar to EDC, activates the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of an alcohol. axispharm.com While effective, this method is more common in organic synthesis and may have limitations in aqueous bioconjugation due to the water-insolubility of DCC and potential side reactions. thermofisher.com
A more advanced strategy involves the reduction of the central disulfide bond in this compound to reveal two free thiol (-SH) groups. This is typically achieved using reducing agents like dithiothreitol (B142953) (DTT). broadpharm.combroadpharm.com These newly exposed thiols can then be utilized in highly efficient "click" chemistry reactions, such as thiol-ene or thiol-yne coupling. rsc.orgthieme-connect.de
Thiol-ene and thiol-yne reactions proceed via a radical-mediated addition of a thiol across a double (ene) or triple (yne) bond, respectively. rsc.orgnih.gov This process is often initiated by UV light in the presence of a photoinitiator and results in the formation of a stable thioether linkage. nih.govdiva-portal.org A key advantage of this approach is its orthogonality; the reaction is highly specific and does not interfere with other functional groups present on the biomolecules, allowing for precise, multi-step functionalization. nih.gov
For instance, a biomolecule functionalized with an alkene or alkyne can be specifically conjugated to the reduced linker. This strategy is valuable for creating complex architectures where different molecules are attached to each end of the original linker after its cleavage. The reaction is known for its high yield, rapid kinetics, and tolerance to a wide range of functional groups. nih.gov
Integration into Polymeric Architectures as a Cross-Linker or Chain Extender
The bifunctional nature of this compound makes it an excellent building block for creating advanced polymeric materials with tailored properties.
This compound can be used as a monomer in polymerization reactions to synthesize linear polymers. For example, it can be copolymerized with diamine-containing monomers through polycondensation reactions. The carboxylic acid groups of the linker react with the amine groups of the co-monomer, typically via the carbodiimide chemistry described earlier, to form a linear polymer chain with repeating units.
These polymers incorporate the cleavable disulfide bond and the hydrophilic PEG spacers directly into the polymer backbone. This approach has been used in the development of antibody-drug conjugates (ADCs), where the linker connects the antibody to a cytotoxic drug. fujifilm.com The resulting linear polymer can be designed to degrade in the reducing environment of the cell, releasing the therapeutic payload. cd-bioparticles.net
One of the most significant applications of this compound is as a cross-linker in the fabrication of stimuli-responsive hydrogels. rsc.orgnih.gov Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. acs.orgnih.gov When this compound is used to cross-link polymer chains, the resulting hydrogel contains disulfide bonds at the cross-linking points.
These hydrogels are stable under normal physiological conditions but can be rapidly degraded in the presence of reducing agents like glutathione (B108866) (GSH), which is found at significantly higher concentrations inside cells compared to the extracellular environment. cd-bioparticles.netacs.org This redox-responsive behavior is highly desirable for applications in drug delivery and tissue engineering. nih.govrsc.org For example, a drug can be encapsulated within the hydrogel matrix and released upon entry into a cell due to the cleavage of the disulfide cross-links and subsequent degradation of the hydrogel. nih.govacs.org The synthesis of such hydrogels can be achieved by reacting the carboxylic acid termini of the linker with multi-armed, amine-terminated polymers (e.g., multi-arm PEG-amine).
Table 2: Comparison of Polymer Architectures
| Architecture | Description | Key Feature | Primary Application |
|---|---|---|---|
| Linear Polymer | This compound is incorporated into the main chain of the polymer. fujifilm.com | Cleavable backbone. | Drug delivery systems, ADCs. fujifilm.comcd-bioparticles.net |
| Cross-Linked Hydrogel | this compound acts as a bridge between different polymer chains. rsc.orgnih.gov | Reductively degradable 3D network. acs.org | Controlled drug release, tissue engineering scaffolds. nih.govrsc.org |
Surface Modification and Immobilization Strategies on Substrates and Nanoparticles.
The unique architecture of this compound makes it a valuable tool for modifying the surfaces of various substrates and nanoparticles. The process of attaching molecules like this compound to a surface is often referred to as PEGylation. This technique can significantly alter the physicochemical properties of the material, such as its hydrophilicity, surface charge, and interactions with biological molecules. rsc.org
There are three primary strategies for coating nanoparticles with PEG derivatives like this compound:
Physical Adsorption: This method relies on non-covalent interactions such as electrostatic or hydrophobic forces to adhere the PEG linker to the nanoparticle surface. rsc.org
Covalent Grafting: This approach involves forming stable chemical bonds between the linker and the nanoparticle, providing a more robust and permanent modification. rsc.org
Copolymer Self-Assembly: In this strategy, the PEG linker is conjugated with hydrophobic molecules to form amphiphilic macromolecules. These can then self-assemble with other compounds to create PEGylated nanoparticles in solution. rsc.org
The terminal carboxylic acid groups of this compound can be activated, commonly using carbodiimide chemistry (e.g., with EDC) or other coupling agents like HATU, to form stable amide bonds with amine groups present on the surface of a substrate or nanoparticle. broadpharm.comvulcanchem.com This allows for the covalent immobilization of the linker.
The presence of the disulfide bond within the this compound linker introduces a "cleavable" or "stimuli-responsive" feature. cd-bioparticles.net Disulfide bonds are stable under normal physiological conditions but can be readily cleaved in the presence of reducing agents like dithiothreitol (DTT) or high concentrations of glutathione, which is found inside cells. broadpharm.comcd-bioparticles.net This property is particularly advantageous in drug delivery applications, where a therapeutic agent can be attached to a nanoparticle via the linker and then released at a specific target site in response to the intracellular reducing environment. cd-bioparticles.net
The PEG component of the linker plays a crucial role in reducing non-specific protein adsorption and opsonization, which can lead to rapid clearance of nanoparticles from circulation by the mononuclear phagocyte system (MPS). nih.gov By creating a hydrated layer on the nanoparticle surface, the PEG chains provide a steric barrier that minimizes interactions with blood components, thereby prolonging circulation time and enhancing the potential for targeted delivery. nih.gov
Table 1: Key Features of this compound in Surface Modification
| Feature | Description | Relevance in Surface Modification |
|---|---|---|
| Homobifunctional | Contains two identical reactive groups (carboxylic acids). broadpharm.com | Allows for crosslinking between two surfaces or molecules. |
| PEG Spacers | Two three-unit polyethylene (B3416737) glycol chains. broadpharm.com | Increases water solubility and provides a flexible spacer arm. broadpharm.com |
| Disulfide Bond | A central S-S linkage. broadpharm.com | Provides a cleavable point for controlled release in a reducing environment. broadpharm.comcd-bioparticles.net |
| Terminal Carboxylic Acids | -COOH groups at both ends. broadpharm.com | Can be activated to react with primary amines for covalent attachment. broadpharm.comvulcanchem.com |
Generation of Multi-Arm and Dendritic Structures Through Iterative Functionalization.
The bifunctional nature of this compound provides a foundational element for the construction of more complex, higher-order architectures such as multi-arm and dendritic structures. These highly branched, monodisperse macromolecules have garnered significant interest in biomedical applications due to their unique properties, including high surface functionality and a well-defined globular structure. researchgate.net
One strategy to create such structures involves a step-wise, iterative approach. For instance, a central core molecule with multiple reactive sites can be functionalized with this compound. The terminal carboxylic acid groups of the attached linkers can then be further reacted with other molecules, leading to the next "generation" of the dendritic structure. This process can be repeated to build up successive layers, creating a multi-arm or dendritic architecture.
A notable example is the synthesis of dendritic, redox-responsive supramolecular (Dr.S) systems. In one study, third-generation polyamidoamine (PAMAM) dendrimers were conjugated to a central 8-arm PEG scaffold through redox-responsive disulfide linkages. rsc.org While this specific example doesn't use this compound directly, it illustrates the principle of using cleavable linkers to create multi-arm structures for applications like drug delivery. rsc.org
The synthesis of multimeric peptide-based PEG nanocarriers also highlights the potential for creating complex architectures. In this work, peptide cores were PEGylated and then linked together, sometimes using disulfide bonds, to form dimeric structures. nih.gov This modular approach allows for the creation of nanocarriers with tailored properties. nih.gov
The iterative functionalization process can be represented by the following conceptual steps:
Core Functionalization: A multifunctional core molecule is reacted with an excess of this compound to attach the linker to its surface.
Activation of Terminal Groups: The terminal carboxylic acid groups on the periphery of the newly formed structure are activated.
Branching: The activated structure is reacted with another multifunctional molecule, leading to the formation of a larger, more branched structure.
Iteration: Steps 2 and 3 can be repeated to increase the generation and complexity of the dendritic structure.
Table 2: Research Findings on Multi-Arm and Dendritic Structures
| Study Focus | Key Findings | Potential Relevance to this compound |
|---|---|---|
| Dendritic, redox-responsive, supramolecular (Dr.S) system | Successful conjugation of G3 PAMAMs to an 8-arm PEG scaffold via disulfide linkages for drug delivery. rsc.org | Demonstrates the feasibility of using disulfide-containing linkers to build multi-arm, stimuli-responsive systems. |
| Multimeric peptide-based PEG nanocarriers | Modular synthesis of homodimeric and heterodimeric nanocarriers from PEGylated peptide cores, sometimes linked by disulfide bonds. nih.gov | Highlights the use of disulfide bonds in creating defined, higher-order structures from smaller building blocks. |
| Biodegradable PEG-dendritic block copolymers | Development of biodegradable dendritic structures with ester bonds for siRNA delivery. researchgate.net | Illustrates the concept of incorporating cleavable linkages within dendritic architectures for controlled release. |
Conceptual Frameworks for Application in Advanced Materials and Chemical Biology Research
Design Principles for Stimuli-Responsive Cargo Release Systems Utilizing Acid-PEG3-SS-PEG3-Acid as a Linker
The design of stimuli-responsive cargo release systems hinges on the ability to trigger the release of an active molecule in response to a specific environmental cue. This compound is an exemplary linker for such systems, primarily due to its redox-responsive disulfide bond. nih.govnih.gov
Key Design Principles:
Redox-Sensitivity: The core principle lies in the selective cleavage of the disulfide bond in a reducing environment. nih.govnih.gov The intracellular environment, particularly within tumor cells, has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space. nih.govencyclopedia.pubresearchgate.net This differential allows for the design of systems that remain stable in circulation but release their cargo upon entering the target cell. nih.govcd-bioparticles.net The disulfide bond is reduced to two thiol groups, leading to the cleavage of the linker and the release of the conjugated molecule. nih.govencyclopedia.pub
Bifunctionality: The terminal carboxylic acid groups provide convenient handles for conjugation to a variety of molecules, such as drugs, proteins, or nanoparticles, through standard amide bond formation. axispharm.com This allows for the straightforward incorporation of the linker into more complex delivery systems.
These principles enable the rational design of advanced drug delivery systems where the payload is shielded during transit and released specifically at the site of action, minimizing off-target effects. nih.govresearchgate.net
Role as a Biodegradable Component in Research-Grade Scaffold Engineering
In the field of tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cell growth and tissue regeneration. The ideal scaffold should be biocompatible and biodegradable, degrading at a rate that matches the formation of new tissue. This compound can be incorporated into scaffold materials to impart these desired properties. cd-bioparticles.netcd-bioparticles.net
The same principle of redox-responsive cleavage used in cargo release can be applied to the controlled release of growth factors or other signaling molecules from a scaffold. By crosslinking the scaffold matrix with this compound linkers, a biodegradable network is formed. The degradation of this network, and thus the release of encapsulated agents, can be tuned by the cellular activity and the local reducing environment. This allows for a more dynamic and biologically-responsive scaffold.
When cells infiltrate the scaffold, their intracellular reducing environment can cleave the disulfide bonds within the scaffold matrix. nih.govencyclopedia.pubcd-bioparticles.net This leads to a gradual and cell-mediated degradation of the scaffold. This is a significant advantage over simple hydrolytic degradation, as the scaffold breakdown is directly coupled to the presence and activity of the cells it is designed to support. This strategy allows for the release of therapeutic agents directly to the surrounding cells, enhancing the regenerative process. nih.govencyclopedia.pub
| Feature | Description | Reference |
| Stimulus | High intracellular glutathione (GSH) concentration | nih.govencyclopedia.pubresearchgate.net |
| Mechanism | Thiol-disulfide exchange reaction | nih.govencyclopedia.pub |
| Outcome | Cleavage of the disulfide bond, leading to scaffold degradation and agent release. | nih.govcd-bioparticles.net |
Integration into Self-Assembled Nanostructures for Experimental Delivery Systems
Self-assembly is a powerful bottom-up approach to creating well-defined nanostructures like micelles, polymersomes, and nanoparticles. This compound is a valuable building block for designing such systems for experimental drug delivery. nih.govencyclopedia.pub
Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble in aqueous environments to form core-shell nanostructures. By incorporating this compound into the polymer design, stimuli-responsive behavior can be introduced.
For example, the hydrophilic PEG portion of the linker can be attached to another hydrophilic polymer block, while the carboxylic acid ends can be used to initiate the polymerization of a hydrophobic polymer block. This creates an amphiphilic block copolymer with a cleavable junction.
In an aqueous solution, these amphiphilic block copolymers will self-assemble to minimize the exposure of the hydrophobic block to water. This typically results in the formation of spherical micelles or vesicles (polymersomes) where the hydrophobic core is shielded by a hydrophilic corona. The size and morphology of these nanostructures can be influenced by factors such as the relative lengths of the hydrophilic and hydrophobic blocks and the concentration of the polymer.
The presence of the this compound linker within these structures renders them sensitive to reducing agents. Upon exposure to a high concentration of GSH, the disulfide bond cleaves, leading to the disassembly of the nanostructure and the rapid release of any encapsulated cargo. nih.govencyclopedia.pub This "on-demand" release mechanism is a key area of investigation for targeted drug delivery research. nih.govnih.gov
| Nanostructure | Description |
| Micelles | Spherical structures with a hydrophobic core and a hydrophilic corona. |
| Polymersomes | Vesicular structures with an aqueous core enclosed by a hydrophobic membrane and a hydrophilic corona. |
| Nanoparticles | Solid polymeric particles that can have the drug dissolved, entrapped, or encapsulated. |
Application in the Design of Responsive Hydrogels for Tissue Engineering Scaffolds (Non-Clinical)
The compound this compound is a key building block in the development of advanced, stimuli-responsive hydrogels for non-clinical tissue engineering research. Its unique structure, featuring a central, cleavable disulfide bond flanked by hydrophilic polyethylene (B3416737) glycol (PEG) spacers and terminated by reactive carboxylic acid groups, allows for the fabrication of biocompatible scaffolds with dynamically tunable properties. broadpharm.comcd-bioparticles.net These "intelligent" materials can respond to specific biological cues, particularly the local redox environment, making them ideal for creating environments that support and guide tissue regeneration. scienceopen.com
Hydrogels designed for tissue engineering serve as temporary, three-dimensional matrices that mimic the natural extracellular matrix (ECM), providing structural support for encapsulated cells and facilitating tissue growth. researchgate.netnih.gov The incorporation of this compound as a crosslinking agent enables the creation of redox-responsive hydrogels. The terminal carboxylic acid groups can be chemically activated to form stable amide bonds with amine-containing polymers, such as multi-arm PEG-amines or modified natural polymers like chitosan, thereby forming the hydrogel network. researchgate.netaxispharm.com
The critical feature of these hydrogels is their ability to degrade in a controlled manner. The disulfide bond within the linker is stable under normal physiological conditions but is susceptible to cleavage by reducing agents. frontiersin.org This cleavage can be induced externally by adding reagents like dithiothreitol (B142953) (DTT) or, more significantly, can occur in response to molecules secreted by cells themselves, such as glutathione (GSH). nih.gov This allows for cell-mediated degradation of the scaffold; as encapsulated cells proliferate and remodel their surroundings, they release reducing agents that break down the surrounding hydrogel, creating space for new tissue formation and facilitating the release of the cells into the host tissue. nih.gov
Table 1: Properties of Responsive Hydrogels Incorporating this compound
| Property | Description | Research Finding | Citation |
|---|---|---|---|
| Stimulus-Responsiveness | The hydrogel network contains disulfide bonds that are cleaved in the presence of reducing agents. | Degradation occurs in response to cell-secreted molecules like glutathione (GSH), allowing for autonomous, cell-controlled scaffold breakdown. | nih.gov |
| Biocompatibility | The PEG components of the linker enhance water solubility and are known to be biocompatible and resist non-specific protein adsorption. | PEG-based hydrogels are well-suited as biomaterials due to their ability to imbibe physiological fluids and support cell viability. | scienceopen.comulb.ac.be |
| Tunable Degradation | The rate of hydrogel degradation can be adjusted. | Degradation kinetics can be tuned by altering the fraction of disulfide moieties, cell density, and crosslink density, with rates ranging from hours to months. | nih.gov |
| Controlled Swelling | The hydrogel's swelling ratio and mechanical modulus can be altered by redox conditions. | In dual-crosslinked systems, the cleavage of disulfide bonds by reducing agents leads to increased swelling and decreased modulus without full dissolution. | frontiersin.org |
| Fabrication Method | The linker's terminal carboxyl groups are used to crosslink polymer chains. | Carboxylic acids react with primary amines in the presence of activators (e.g., EDC) to form stable amide bonds, creating a covalently crosslinked network. | broadpharm.comthermofisher.com |
Utility in the Development of Reversible Bioconjugates for Proteomics and Affinity Chromatography Research
In the fields of proteomics and affinity chromatography, the ability to isolate specific proteins and their binding partners from complex biological mixtures is paramount. This compound serves as a valuable tool for creating reversible bioconjugates, streamlining affinity purification workflows and enhancing the identification of protein-protein interactions. springernature.com Its utility stems from the cleavable disulfide bond, which allows for the mild and specific release of captured proteins after purification. broadpharm.comglenresearch.com
The traditional challenge in affinity chromatography, particularly in pull-down assays, is the elution of the target protein (the "bait") and its captured partners (the "prey") from the affinity matrix. Often, this requires harsh, denaturing conditions (e.g., low pH or high concentrations of chaotropic agents) that can disrupt the very interactions being studied and co-elute non-specifically bound contaminants, complicating downstream analysis by techniques like mass spectrometry (MS). researchgate.net
Using this compound as a linker addresses this problem directly. In a typical application, one of the linker's terminal carboxylic acid groups is activated and covalently attached to an amine-functionalized solid support, such as agarose (B213101) or magnetic beads. thermofisher.com The other end of the immobilized linker is then conjugated to a bait molecule (e.g., a protein, peptide, or small molecule) that has a specific affinity for the target protein(s) of interest. broadpharm.com
Once the bait is immobilized via the cleavable linker, the beads are incubated with a cell lysate or other complex protein mixture. The bait captures its specific binding partners, and after washing away non-bound proteins, the entire protein complex can be gently eluted by adding a simple reducing agent like DTT or TCEP. glenresearch.com This reagent selectively cleaves the disulfide bond within the linker, releasing the bait and its associated proteins into solution under mild, non-denaturing conditions. researchgate.net
This strategy offers several distinct advantages for proteomics research:
Reduced Background: Elution is highly specific to the molecules attached via the disulfide linker, significantly reducing the background of non-specifically bound proteins that remain attached to the beads. researchgate.net
Preservation of Protein Complexes: The mild elution conditions help to preserve the integrity of delicate protein-protein interactions, allowing for the analysis of intact complexes.
Compatibility with Mass Spectrometry: The cleaner samples obtained through this method are more suitable for sensitive downstream analyses like LC-MS/MS, leading to higher confidence in protein identification. springernature.comtum.de
The homobifunctional nature of this compound also allows its use as a crosslinker to study protein-protein interactions directly in solution before enrichment, further expanding its utility in chemical proteomics. acs.org
Table 2: Workflow for Affinity Purification Using this compound Linker
| Step | Description | Advantage | Citation |
|---|---|---|---|
| 1. Immobilization | The linker is covalently attached to an amine-functionalized solid support (e.g., beads) via one of its terminal carboxyl groups. | Creates a stable affinity matrix with a cleavable anchor point. | broadpharm.comthermofisher.com |
| 2. Bait Conjugation | A specific bait molecule is conjugated to the free carboxyl group on the immobilized linker. | The hydrophilic PEG spacers reduce steric hindrance and non-specific binding. | vulcanchem.com |
| 3. Affinity Capture | The bait-conjugated beads are incubated with a complex protein sample to capture target proteins and their binding partners. | Specifically isolates proteins of interest from a complex mixture. | researchgate.net |
| 4. Wash | Unbound proteins are washed away from the beads. | Removes potential contaminants. | researchgate.net |
| 5. Elution | The beads are treated with a reducing agent (e.g., DTT, TCEP). | The disulfide bond in the linker is cleaved, releasing the entire protein complex under mild, non-denaturing conditions. | glenresearch.comresearchgate.net |
| 6. Analysis | The eluted proteins are analyzed by methods such as SDS-PAGE or mass spectrometry. | Cleaner samples lead to reduced background and higher-confidence identification of interaction partners. | springernature.comtum.de |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Chitosan |
| Dithiothreitol (DTT) |
| Glutathione (GSH) |
| Tris(2-carboxyethyl)phosphine (TCEP) |
Computational Chemistry and in Silico Modeling of Acid Peg3 Ss Peg3 Acid Systems
Molecular Mechanics and Dynamics Simulations for Conformational Analysis of PEG Chains and Linker Flexibility
Molecular mechanics (MM) and molecular dynamics (MD) simulations are instrumental in exploring the vast conformational landscape of the flexible polyethylene (B3416737) glycol (PEG) chains and the central disulfide linker in Acid-PEG3-SS-PEG3-Acid. researchgate.net These simulations utilize force fields, such as CHARMM, to calculate the potential energy of the system, allowing for the prediction of dominant conformations and the analysis of structural and dynamic properties. mpg.de
Atomistic MD simulations reveal that PEG chains are highly flexible and can adopt various conformations, from extended to more compact, curled structures. researchgate.netacs.org In aqueous environments, the interaction with water molecules is significant, leading to the formation of water bridges between PEG oxygen atoms that can stabilize local helical structures. mpg.de The conformational freedom of PEG chains creates a "conformational cloud" that provides steric hindrance and influences interactions with other molecules. nih.gov
Simulations of PEGylated molecules have demonstrated that the PEG chains can significantly impact the hydrodynamic volume and structural stability of the entire construct. researchgate.net The flexibility of the linker region, which includes the disulfide bond, is also a critical aspect that can be studied using MD simulations, providing insights into how the molecule might bend or fold, affecting its accessibility to reducing agents.
Table 1: Key Parameters in Molecular Dynamics Simulations of PEG Systems
| Parameter | Description | Significance |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. Examples include CHARMM, AMBER, and GROMOS. | Determines the accuracy of the simulation in reproducing experimental properties. |
| Water Model | A model used to represent water molecules in the simulation. Examples include TIP3P, SPC/E. | Crucial for accurately simulating systems in aqueous environments, as water significantly influences PEG conformation. mpg.de |
| Simulation Time | The total time duration for which the molecular system's trajectory is calculated. | Must be long enough to allow the system to explore relevant conformational space and reach equilibrium. |
| Temperature & Pressure | Thermodynamic variables that are controlled during the simulation to mimic experimental conditions. | Affects the kinetic energy and density of the system, influencing molecular motion and interactions. |
| Boundary Conditions | Conditions applied at the edges of the simulation box, such as periodic boundary conditions (PBC), to mimic a larger system. | PBC helps to minimize edge effects and simulate a bulk environment. |
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction of the Disulfide Bond
Quantum mechanical (QM) calculations are essential for understanding the electronic properties and chemical reactivity of the disulfide bond in this compound, which are beyond the scope of classical molecular mechanics.
Density Functional Theory (DFT) is a widely used QM method to investigate the cleavage of disulfide bonds. DFT calculations can accurately predict bond dissociation energies (BDEs), which quantify the energy required to break the S-S bond homolytically. researchgate.netfrontiersin.org The BDE of a disulfide bond is a key indicator of its stability. researchgate.net Studies have shown that the BDE can be influenced by the chemical environment, such as the presence of neighboring functional groups. frontiersin.org For aliphatic disulfides, BDE values are typically around 60 kcal/mol, while aromatic disulfides have lower BDEs, in the range of 48 kcal/mol. frontiersin.org
DFT can also be used to model the transition states of the disulfide bond cleavage reaction, for instance, during reduction by a thiol-containing molecule like glutathione (B108866). This involves calculating the energy barrier for the SN2 displacement reaction, which provides insight into the reaction kinetics. nih.gov Such calculations have revealed that the reaction barriers for disulfide reduction are around 11 kcal/mol in model systems. nih.gov The application of an external force, which can be modeled computationally, has been shown to lower the energy barrier for disulfide reduction, promoting cleavage. acs.org
Combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful, allowing the reactive disulfide bond to be treated with high-level QM theory while the rest of the large molecule, including the PEG chains, is modeled with computationally less expensive MM methods. acs.orgresearchgate.netrsc.org This approach provides a detailed understanding of the reaction mechanism in a more realistic molecular context. acs.org
Table 2: Calculated Bond Dissociation Energies (BDEs) for Model Disulfide Compounds
| Disulfide Compound | Computational Method | Calculated BDE (kcal/mol) | Reference |
| Dimethyl disulfide | UB3LYP/6-311++G(3df,3pd) | ~87 (Rupture force calculation) | acs.org |
| Diphenyl disulfide | DFT | ~48 | frontiersin.org |
| Aliphatic disulfide (model) | DFT | ~60 | frontiersin.org |
| Diethyl disulfide (Et₂S₂) | DFT (BMK/6-311G(d,p)) | 59.46 | researchgate.net |
| CH₃S-SCH₃ | G3 Level Theory | 63.1 | nih.gov |
QM calculations can predict various spectroscopic properties that can be used to characterize the molecule experimentally. For instance, DFT can be used to calculate the vibrational frequencies corresponding to the S-S bond stretching, which can be correlated with Raman spectroscopy data. The electronic transitions can be calculated to predict the UV-Vis absorption spectrum. While not directly focused on this compound, QM methods have been used to predict NMR chemical shifts and coupling constants in similar molecules, which are invaluable for structural elucidation. mdpi.com
Coarse-Grained Simulations for Self-Assembly Behavior of this compound-Containing Block Copolymers
While all-atom MD simulations provide detailed insights, they are computationally expensive for studying large-scale phenomena like the self-assembly of polymers into micelles or other nanostructures. Coarse-grained (CG) simulations address this by grouping several atoms into a single "bead," which significantly reduces the computational cost. researchgate.nettandfonline.com
The MARTINI force field is a popular CG model that has been successfully used to simulate the self-assembly of PEG-containing block copolymers. tandfonline.comacs.orgacs.org These simulations can predict the formation of various structures, such as micelles, bicelles, and liposomes, depending on the concentration and architecture of the copolymers. acs.org CG simulations can also be used to determine the critical micelle concentration (CMC), a key property of self-assembling systems. tandfonline.comosti.gov For block copolymers containing a cleavable linker like the disulfide bond in this compound, CG simulations can model how the cleavage of this linker would affect the stability and disassembly of the nanostructures. acs.orgnih.govresearchgate.net
Docking Studies and Interaction Profiling with Model Biological Reducing Agents
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be used to model the interaction of the disulfide bond with the active site of reducing enzymes like glutathione reductase or with reducing agents such as glutathione (GSH). nih.govtaylorandfrancis.comresearchgate.net
These studies can reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex and are necessary for the reduction of the disulfide bond. researchgate.net For example, docking studies have been performed on glutathione disulfide (GSSG) with glutathione reductase to understand the binding mode. nih.gov Similar studies with this compound and glutathione could elucidate the specific binding poses and affinities, providing insights into its susceptibility to reduction in a biological environment. scispace.com The results from docking can be further refined and validated using MD simulations to assess the stability of the predicted binding poses over time. nih.gov
Table 3: Example of Docking Study Parameters
| Parameter | Description | Example Software |
| Receptor Structure | The 3D coordinates of the target molecule (e.g., Glutathione Reductase). Often obtained from the Protein Data Bank (PDB). | AutoDock, DOCK, Glide |
| Ligand Structure | The 3D structure of the molecule to be docked (e.g., this compound). | |
| Search Algorithm | The algorithm used to explore the conformational space of the ligand within the binding site. | Lamarckian Genetic Algorithm (in AutoDock) |
| Scoring Function | A function used to estimate the binding affinity (e.g., in kcal/mol) and rank the different binding poses. |
Predictive Models for Stability and Degradation Kinetics in Simulated Environments
Predictive models for the stability and degradation of this compound can be developed by integrating data from both computational and experimental studies. QM/MM simulations can provide the free energy profiles for the disulfide cleavage reaction under various conditions (e.g., different pH or concentrations of reducing agents). researchgate.net These energy barriers can then be used in transition state theory to predict reaction rate constants.
Reactive force fields, such as ReaxFF, offer a way to simulate chemical reactions within an MD framework. mit.edu This approach can be used to model the degradation of the disulfide bond in response to mechanical stress or chemical attack in a simulated biological environment, providing a mechanistic understanding of the degradation process. mit.edu By simulating the system under conditions that mimic the intracellular reducing environment, these models can predict the half-life of the disulfide bond and the rate of release of the two PEG-acid fragments. dovepress.comnih.govnih.gov
Future Research Directions and Translational Perspectives for Acid Peg3 Ss Peg3 Acid in Academic Settings
Development of Novel and More Efficient Synthetic Routes for Analogues and Derivatives
While Acid-PEG3-SS-PEG3-Acid is a valuable reagent, the development of more efficient and versatile synthetic methodologies for its analogues and derivatives remains a key area of future research. Current synthetic strategies often involve multi-step processes. mdpi.comnih.gov Future work could focus on one-pot syntheses, which would streamline the production of disulfide-containing molecules and potentially reduce the formation of unwanted byproducts like higher polysulfides. researchgate.net
Furthermore, the synthesis of heterobifunctional derivatives of PEG linkers containing a disulfide bond is an area ripe for exploration. mdpi.comnih.gov For instance, developing synthetic routes that allow for the introduction of different functional groups at either end of the PEG chain, such as an amine and a thiol, would significantly expand the conjugation possibilities for creating complex biomaterials. mdpi.com The use of "click chemistry" presents a promising avenue for creating such derivatives with high efficiency and specificity. researchgate.netnih.gov
The following table outlines potential synthetic strategies and their advantages:
| Synthetic Strategy | Key Features | Potential Advantages |
| One-Pot Synthesis | Combines multiple reaction steps into a single procedure. | Increased efficiency, reduced waste, and simplified purification. researchgate.net |
| Heterobifunctionalization | Introduces different reactive groups at each end of the linker. | Allows for more complex and controlled conjugation strategies. mdpi.comnih.gov |
| Click Chemistry | Utilizes highly efficient and specific reactions, such as azide-alkyne cycloadditions. | High yields, minimal byproducts, and biocompatibility. researchgate.netnih.gov |
Exploration of Alternative Stimuli-Responsive Linkages Integrated with the Acid-PEG-Scaffold
The disulfide bond in this compound provides redox responsiveness, a feature widely exploited in drug delivery and other biomedical applications. dovepress.comnih.gov However, the integration of alternative stimuli-responsive linkages onto the PEG scaffold could lead to materials with novel functionalities. Future research should explore the incorporation of linkers that respond to a variety of stimuli, including pH, light, temperature, and specific enzymes. rsc.orgnih.govnih.gov
For example, pH-sensitive linkers like hydrazones or acetals could be incorporated to trigger cleavage in the acidic environments of tumors or endosomes. nih.govrsc.org Light-responsive moieties, such as azobenzene, could allow for spatiotemporal control over the cleavage process. nih.gov Thermo-responsive polymers could be integrated to create systems that undergo phase transitions at physiological temperatures, offering another level of control. acs.orgmdpi.com
A table of alternative stimuli-responsive linkages is provided below:
| Stimulus | Linkage Type | Potential Application |
| pH | Hydrazone, Acetal | Targeted release in acidic tumor microenvironments. nih.govrsc.org |
| Light | Azobenzene, Spiropyran | Spatiotemporally controlled release or activation. rsc.org |
| Temperature | Thermo-responsive polymers (e.g., PNIPAM) | On-demand release triggered by local temperature changes. acs.orgmdpi.com |
| Enzymes | Peptide sequences | Cleavage by specific enzymes overexpressed in diseased tissues. mdpi.com |
| Reactive Oxygen Species (ROS) | Thioether, Boronic ester | Release in response to oxidative stress found in cancer cells. worktribe.com |
Advanced Strategies for Multi-Responsive System Design Incorporating Disulfide Cleavage
Building upon the concept of alternative stimuli, the design of multi-responsive systems that incorporate disulfide cleavage as one of several triggers is a particularly exciting frontier. mdpi.com Such systems could offer enhanced specificity and control by requiring the presence of multiple stimuli for activation. nih.govmdpi.com
One approach involves creating polymers or nanoparticles that are crosslinked by both disulfide bonds and another type of cleavable linker, such as a pH-sensitive imine bond. nih.gov In such a system, both a reductive environment and an acidic pH would be required to fully disassemble the structure. nih.gov Another strategy could involve combining redox-responsive disulfide bonds with thermo-responsive polymers to create materials that exhibit both temperature-dependent phase transitions and redox-triggered degradation. rsc.org The development of supramolecular systems that can respond to multiple stimuli through non-covalent interactions is also a promising area. rsc.org
Applications in Next-Generation Research Tools for Chemical Biology and Diagnostics (Non-Clinical)
The unique properties of this compound and its derivatives make them ideal candidates for the development of next-generation research tools in chemical biology and non-clinical diagnostics. nih.gov The ability to conjugate this linker to biomolecules and then cleave it under specific conditions opens up a wide range of possibilities for probing biological systems. conju-probe.com
For instance, this linker could be used to create fluorescent probes that are activated upon disulfide cleavage, allowing for the real-time monitoring of redox processes in cells. rsc.org It could also be employed in the design of affinity-based probes for capturing and identifying proteins that undergo redox modifications. Furthermore, the integration of this linker into diagnostic assays could enable the development of new methods for detecting disease biomarkers that are associated with changes in the cellular redox environment.
Integration into Complex Hierarchical Supramolecular Structures for Advanced Material Science
The self-assembly of molecules into complex, ordered structures is a cornerstone of supramolecular chemistry and advanced materials science. rsc.org The disulfide bond within this compound can play a crucial role in directing the formation of such hierarchical structures. nd.edu The ability of disulfide bonds to form and break reversibly allows for the creation of dynamic and responsive materials. rsc.org
Future research could focus on using this linker to create self-assembling systems that form well-defined nanostructures, such as micelles, vesicles, or fibers. hep.com.cn The introduction of specific recognition motifs, such as hydrogen bonding units, could be used to control the self-assembly process and create materials with tailored properties. acs.orgnih.gov The dynamic nature of the disulfide bond could be exploited to create self-healing materials or materials that can undergo morphological transitions in response to external stimuli. mdpi.comrsc.org
Development of Robust Methodologies for Real-Time Monitoring of Disulfide Cleavage in vitro
To fully harness the potential of disulfide-containing linkers like this compound, it is essential to have robust methods for monitoring their cleavage in real-time and in a non-invasive manner. pnas.org While several techniques exist, there is still a need for more sensitive and versatile methods that can be applied to a wide range of in vitro systems.
Fluorescence Resonance Energy Transfer (FRET)-based probes offer a powerful approach for visualizing disulfide cleavage in living cells. pnas.org The development of new FRET pairs with improved photophysical properties could enhance the sensitivity and resolution of this technique. Mass spectrometry-based methods, particularly those coupled with electrochemistry, also hold great promise for the real-time analysis of disulfide bond reduction. nih.govacs.orgresearchgate.net These techniques can provide detailed information about the kinetics and mechanism of the cleavage process. researchgate.netmdpi.com Additionally, developing fluorescent probes that offer a rapid response to disulfide reduction would be beneficial for real-time analysis in fast-growing biological systems. mdpi.com
Q & A
Q. What are the key structural and functional characteristics of Acid-PEG3-SS-PEG3-Acid that make it suitable for redox-responsive applications?
this compound contains two terminal carboxylic acid groups linked via PEG3 chains and a disulfide (SS) bond. The SS bond enables cleavage under reducing conditions (e.g., intracellular glutathione), making it ideal for stimuli-responsive drug delivery systems. Its PEG chains enhance solubility and biocompatibility. Characterize the compound using NMR (to confirm PEG and SS bond integrity) and HPLC (to assess purity) . Stability tests in redox environments (e.g., DTT or GSH solutions) should precede biological applications.
Q. How can researchers validate the purity and stability of this compound during synthesis and storage?
Purity can be verified via reverse-phase HPLC with UV detection at 220–280 nm, while mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. Stability testing requires monitoring degradation under storage conditions (e.g., pH 7.4 buffer at 4°C vs. room temperature) and accelerated degradation studies (e.g., elevated temperature). For redox sensitivity, incubate with 10 mM DTT and analyze cleavage products via LC-MS .
Q. What are the standard protocols for conjugating this compound to biomolecules (e.g., peptides or antibodies)?
Use carbodiimide chemistry (EDC/NHS) to activate the terminal carboxylic acids for coupling to primary amines on biomolecules. Optimize reaction pH (5.0–6.5) and molar ratios (e.g., 2:1 linker-to-protein ratio). Post-conjugation, purify via size-exclusion chromatography and validate using SDS-PAGE (for proteins) or MALDI-TOF (for peptides). Include controls to confirm SS bond retention post-conjugation .
Advanced Research Questions
Q. How can contradictory data on the cleavage kinetics of this compound in different redox environments be resolved?
Discrepancies often arise from variability in reducing agent concentrations (e.g., GSH levels in cell lysates vs. buffer systems). Standardize assays using calibrated redox buffers (e.g., 0–10 mM GSH) and real-time monitoring via fluorescence (if labeled) or LC-MS. Compare results across cell lines with endogenous GSH differences (e.g., cancer vs. normal cells) .
Q. What experimental design considerations are critical for ensuring reproducibility in studies using this compound-based drug carriers?
- Batch variability : Characterize each synthesis batch via NMR, HPLC, and MS.
- Redox conditions : Report exact GSH/DTT concentrations and incubation times.
- Control experiments : Include non-reducible analogs (e.g., PEG3-CH2-PEG3) to isolate SS bond-specific effects.
- In vivo models : Account for interspecies differences in GSH levels and biodistribution .
Q. How does the spatial arrangement of the SS bond in this compound influence drug release kinetics compared to other disulfide-containing linkers?
Conduct comparative studies with linkers differing in PEG chain length or SS bond placement (e.g., PEG4-SS-PEG4). Use Förster resonance energy transfer (FRET) pairs or fluorogenic probes to quantify real-time cleavage in vitro and in vivo. Molecular dynamics simulations can further predict steric effects on SS bond accessibility .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound-based therapeutic efficacy studies?
Employ nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. For in vivo data, use mixed-effects models to account for individual variability. Validate assumptions via residual plots and goodness-of-fit tests (e.g., AIC). Open-source tools like R/Python packages (e.g., drc or lmfit) are recommended .
Methodological Resources
- Data Integrity : Maintain raw chromatograms, mass spectra, and statistical scripts in FAIR-aligned repositories (e.g., Zenodo) .
- Ethical Reporting : Disclose synthesis protocols, characterization data, and negative results to avoid publication bias .
- Literature Review : Use tools like SciFinder or Reaxys to identify analogous disulfide linkers and benchmark performance metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
